molecular formula C22H16ClN3O3 B2626762 2-(benzo[d][1,3]dioxol-5-yl)-9-chloro-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine CAS No. 899728-80-4

2-(benzo[d][1,3]dioxol-5-yl)-9-chloro-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine

Cat. No. B2626762
M. Wt: 405.84
InChI Key: FZSWFHLKWRHBCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It often involves multiple steps, each with specific reagents and conditions .


Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It can provide information about the compound’s reactivity and stability .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Heterocyclic Chemistry and Medicinal Interest

Researchers have been exploring the synthesis of unconquered bicyclic heteroaromatic rings with potential medicinal interest. The exploration of novel chemical space, like that represented by "2-(benzo[d][1,3]dioxol-5-yl)-9-chloro-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine," is crucial for expanding chemical diversity and discovering new pharmacological agents. A study highlighted the creation of a virtual exploratory heterocyclic library containing over 200 synthetically feasible rings, underscoring the importance of innovative synthetic methodologies in the development of new compounds for both biological and material science applications (Thorimbert, Botuha, & Passador, 2018).

Novel Synthetic Approaches

In the quest for new molecules with potential applications, researchers have developed facile synthesis methods for novel heterocycles, including benzo-1,3-dioxolo-, benzothiazolo-, pyrido-, and quinolino-fused 5H-benzo[d]pyrazolo[5,1-b][1,3]-oxazines. Such work demonstrates the versatility of simple, base-mediated, one-pot heterocyclization methods in constructing new heterocycles for biological screening (Avila, Solano, Haddadin, & Kurth, 2011).

Material Science Applications

The development of novel heterocyclic compounds also extends to material science, where the unique properties of these molecules can be leveraged in various applications, from organic semiconductors to photovoltaic materials. The synthesis of complex molecules offers a pathway to new materials with tailored properties for electronics, energy storage, and more.

Antimicrobial and Anti-inflammatory Potential

Some derivatives of the core structure have been studied for their antimicrobial, anti-inflammatory, and antioxidant activities. For example, spiro derivatives of 1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazines were synthesized and evaluated, identifying compounds with high antimicrobial activity against specific strains, anti-inflammatory effects superior to reference drugs, and significant antioxidant activity (Mandzyuk et al., 2020).

properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-9-chloro-5-pyridin-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN3O3/c23-15-4-6-19-16(9-15)18-10-17(13-3-5-20-21(8-13)28-12-27-20)25-26(18)22(29-19)14-2-1-7-24-11-14/h1-9,11,18,22H,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZSWFHLKWRHBCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3=C(C=CC(=C3)Cl)OC(N2N=C1C4=CC5=C(C=C4)OCO5)C6=CN=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzo[d][1,3]dioxol-5-yl)-9-chloro-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine

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